1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone
Description
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone belongs to a class of triazolopyrimidine derivatives characterized by a fused heterocyclic core (triazolo[4,5-d]pyrimidine) substituted at position 3 with a 4-chlorophenyl group. The piperazine ring at position 7 is functionalized with a 2-cyclopentylethanone moiety.
The molecular formula is inferred as C₂₃H₂₄ClN₇O (molecular weight ≈ 449.9 g/mol), with the 4-chlorophenyl group enhancing electronic interactions and the cyclopentylethanone moiety contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-cyclopentylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O/c22-16-5-7-17(8-6-16)29-21-19(25-26-29)20(23-14-24-21)28-11-9-27(10-12-28)18(30)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKHHEQJAZRGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2) and ubiquitin-specific-processing protease 28 (usp28). CDK2 is a crucial regulator of the cell cycle, and USP28 is involved in the regulation of DNA damage response pathways.
Mode of Action
The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function
Biochemical Pathways
The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells. The inhibition of USP28 can disrupt DNA damage response pathways, potentially leading to the death of cancer cells.
Result of Action
The inhibition of CDK2 and USP28 by this compound could potentially lead to the arrest of the cell cycle and the disruption of DNA damage response pathways, respectively. These effects could result in the death of cancer cells.
Biochemical Analysis
Biochemical Properties
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cancer cell proliferation. The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83. This interaction disrupts the enzyme’s activity, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells.
Cellular Effects
The effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone on various cell types are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis. It affects cell signaling pathways by inhibiting CDK2, leading to the downregulation of genes involved in cell proliferation and survival. Additionally, the compound influences cellular metabolism by altering the expression of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83. This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins required for cell cycle progression. Additionally, the compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells.
Dosage Effects in Animal Models
In animal models, the effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone vary with dosage. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a key role in its metabolism, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. It accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization of the compound within these tissues can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins. Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its therapeutic potential.
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is a complex heterocyclic molecule that has garnered attention due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- A triazolo-pyrimidine core which is known for various biological activities.
- A piperazine moiety that often enhances pharmacological properties.
- A cyclopentyl group which may influence lipophilicity and bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The specific compound in focus has shown promising results against various cancer cell lines.
-
Mechanism of Action
- The compound interacts with key enzymes involved in cancer cell proliferation and survival. For instance, it has been reported to inhibit the activity of Poly (ADP-Ribose) Polymerase 1 (PARP1) , a crucial enzyme in DNA repair mechanisms. Inhibition of PARP1 leads to increased DNA damage in cancer cells, enhancing the effects of chemotherapeutic agents like Olaparib .
- Efficacy Against Cancer Cell Lines
Study 1: Inhibition of PARP1
A study investigated the effects of the compound on PARP1 activity:
- Experimental Setup : MCF-7 cells were treated with varying concentrations of the compound to assess its impact on PARP1 activity.
- Results : The compound significantly inhibited PARP1 activity at concentrations ranging from 0.01 µM to 100 µM. The observed inhibition was comparable to that of Olaparib, a well-known PARP inhibitor .
Study 2: Cytotoxicity Assays
Another study focused on evaluating the cytotoxic potential:
- Cell Lines Tested : MCF-7 and Bel-7402 (liver cancer) cells.
- Findings : The compound exhibited greater cytotoxicity against MCF-7 cells compared to control groups, indicating its potential as an anticancer agent .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C19H22ClN5O |
| IC50 (MCF-7) | 18 μM |
| Mechanism | PARP1 Inhibition |
| Target Enzyme | Poly (ADP-Ribose) Polymerase 1 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:
Structural and Functional Implications
Substituent Effects on Triazole Core
- 4-Chlorophenyl (Target, ) : The electron-withdrawing chlorine atom may enhance binding affinity to hydrophobic pockets in biological targets.
- Benzyl () : Introduces aromatic bulk but may reduce aqueous solubility.
- 4-Methylphenyl () : Methyl groups improve metabolic stability but offer weaker electronic effects compared to halogens.
- 4-Methoxyphenyl () : Methoxy groups enhance solubility through polar interactions.
Piperazine-Ketone Modifications
- 2-Cyclopentylethanone (Target): The ethanone linker provides conformational flexibility, while the cyclopentyl group balances lipophilicity and steric demands.
- Trifluoromethylphenyl () : Strong electron-withdrawing effects improve resistance to oxidative metabolism.
- 4-Methoxyphenyl Ethanone (): Polar methoxy group enhances solubility without sacrificing aromatic interactions.
Research Trends and Gaps
- Target Compound: No direct biological data are available in the evidence.
- Synthetic Accessibility: The cyclopentylethanone group in the target compound may require specialized coupling reagents for piperazine functionalization.
- Pharmacokinetics : Cyclopentyl derivatives often exhibit improved metabolic stability over benzyl or phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
